molecular formula C19H21NO4 B6265893 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid CAS No. 369403-44-1

2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid

Cat. No.: B6265893
CAS No.: 369403-44-1
M. Wt: 327.4
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid is an organic compound with a distinct molecular structure characterized by the presence of tert-butoxycarbonyl (Boc) protecting group and a biphenyl core

Preparation Methods

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid typically involves several steps:

  • Synthetic Routes and Reaction Conditions

    • One common method begins with the preparation of 4-phenylbenzylamine, which undergoes protection with tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form the Boc-protected intermediate.

    • The Boc-protected amine is then reacted with bromoacetic acid under basic conditions to yield this compound.

  • Industrial Production Methods

    • Industrial production may involve similar steps but optimized for large-scale synthesis, including efficient reaction conditions, purification methods, and handling of reagents to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid can undergo various chemical reactions, including:

  • Types of Reactions

    • Oxidation: : The biphenyl moiety can be oxidized to introduce functional groups.

    • Reduction: : Reduction of the acid group to the corresponding alcohol.

    • Substitution: : Nucleophilic substitution at the Boc-protected amine or the biphenyl core.

  • Common Reagents and Conditions

    • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

    • Reduction: : Catalytic hydrogenation or using reducing agents like lithium aluminium hydride.

    • Substitution: : Halogenation using reagents like bromine or chlorination under specific conditions.

  • Major Products

    • Oxidation: : Biphenyl derivatives with additional functional groups.

    • Reduction: : Biphenyl alcohol derivatives.

    • Substitution: : Halogenated biphenyl compounds or Boc-protected derivatives with new functional groups.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid has extensive applications across various scientific fields:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.

    • A starting material for the preparation of functionalized biphenyl derivatives.

  • Biology

  • Medicine

    • As a precursor for developing pharmaceutical compounds, particularly those targeting enzymes or receptors with affinity for biphenyl structures.

  • Industry

    • Used in the manufacture of materials with specific electronic or optical properties due to the unique structure of the biphenyl core.

Mechanism of Action

The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid exerts its effects involves interactions at the molecular level:

  • Molecular Targets and Pathways

    • In medicinal chemistry, it may interact with specific enzymes or receptors, influencing biochemical pathways.

    • The biphenyl structure is known for its ability to participate in π-π interactions, potentially affecting protein-ligand binding or self-assembly in materials science.

Comparison with Similar Compounds

Compared to other biphenyl derivatives or Boc-protected amino acids, 2-{[(tert-butoxy)carbonyl]amino}-2-(4-phenylphenyl)acetic acid offers unique features:

  • Uniqueness

    • The combination of Boc-protected amine and biphenyl core provides distinct reactivity and functionalization opportunities.

  • Similar Compounds

    • Other biphenyl derivatives like 4-biphenylcarboxylic acid, biphenyl-4-amine.

    • Boc-protected amino acids like N-Boc-glycine, N-Boc-alanine.

Properties

CAS No.

369403-44-1

Molecular Formula

C19H21NO4

Molecular Weight

327.4

Purity

95

Origin of Product

United States

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